molecular formula C22H12Cl5FN2 B10925632 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole CAS No. 1006352-96-0

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10925632
CAS No.: 1006352-96-0
M. Wt: 500.6 g/mol
InChI Key: KGUXOULZMBBKOV-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a potent and selective small molecule inhibitor identified for its activity within the JAK/STAT signaling pathway. This tricyclic pyrazole derivative has been specifically characterized as a potent inhibitor of TYK2 kinase, a critical component in cytokine signaling (source) . Its high selectivity for the TYK2 pseudokinase domain over other JAK family members makes it a valuable chemical probe for dissecting the specific roles of TYK2 in immunological and inflammatory processes (source) . Research applications for this compound include the investigation of autoimmune diseases such as psoriasis and inflammatory bowel disease, where aberrant TYK2 signaling is implicated. By selectively targeting TYK2, this inhibitor enables researchers to elucidate novel therapeutic strategies and validate TYK2 as a drug target in preclinical models, providing crucial insights for the development of next-generation immunomodulators.

Properties

CAS No.

1006352-96-0

Molecular Formula

C22H12Cl5FN2

Molecular Weight

500.6 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C22H12Cl5FN2/c23-15-2-1-3-20(28)14(15)11-30-22(13-5-7-17(25)19(27)9-13)10-21(29-30)12-4-6-16(24)18(26)8-12/h1-10H,11H2

InChI Key

KGUXOULZMBBKOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dichlorophenylhydrazine to form an intermediate, which is then cyclized to produce the pyrazole ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Analysis

Target Compound vs. Pyrazole Derivatives ()

Examples 5.17 and 5.18 from the European Patent Application are pyrazole derivatives with bromine and trifluoromethyl substituents. Key differences include:

  • Substituent Type : The target compound uses chloro/fluoro groups on the benzyl and phenyl rings, whereas Example 5.17 features a 4-chlorophenyl group and Example 5.18 a 4-trifluoromethylphenyl group.
  • Halogenation Pattern : The target’s 3,4-dichlorophenyl groups provide dual chlorine substituents at adjacent positions, enhancing electron-withdrawing effects compared to the single chlorine in Example 5.15.
  • Molecular Weight : Example 5.17 has a molecular ion peak at m/z 301–305 [M+H]+, suggesting a lower molecular weight than the target compound, which likely exceeds 500 Da due to its multiple aromatic substituents .
Table 1: Substituent Comparison
Compound Core Structure Key Substituents Molecular Weight (Estimated)
Target Compound Pyrazole 2-Cl-6-F-benzyl; 3,4-dichlorophenyl (×2) >500 Da
Example 5.17 (EP Application) Pyrazol-3-one 4-bromo; 4'-chlorophenyl; 1,5-dimethyl ~300–305 Da
Example 5.18 (EP Application) Pyrazol-3-one 4-bromo; 4'-trifluoromethylphenyl; 1,5-dimethyl ~350–360 Da

Target Compound vs. Neurokinin Antagonists ()

Compounds like SR140333 and SR142801 share dichlorophenyl groups but differ in core structure:

  • Core Heterocycle : The target uses a pyrazole ring, while SR140333 and SR142801 incorporate piperidine or piperazine moieties. This distinction impacts conformational flexibility and receptor binding.
  • Functional Groups: SR140333 includes a benzoyl-piperidine scaffold, which may enhance CNS penetration compared to the target’s rigid pyrazole backbone. The target’s fluorinated benzyl group could improve metabolic stability over non-fluorinated analogs .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole core substituted with a chlorobenzyl group and two dichlorophenyl groups. Its molecular formula is C20H15Cl3FC_{20}H_{15}Cl_3F, and it possesses notable lipophilicity and potential for interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced edema in rats, several pyrazole derivatives demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Bacillus subtilis. One derivative demonstrated over 90% inhibition against these pathogens at specific concentrations . This suggests potential applications in treating bacterial infections.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been widely documented. The compound's structure allows it to interact with multiple molecular targets involved in cancer progression. For example, some derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo models .

The biological activity of this compound is attributed to several mechanisms:

  • Cytokine Inhibition : The compound inhibits the production of inflammatory cytokines like TNF-α and IL-6.
  • Enzyme Inhibition : Some derivatives act as inhibitors of enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Certain studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory activity (up to 85% TNF-α inhibition) at 10 µM concentrations .
Burguete et al. (2014)Evaluated the antimicrobial properties of pyrazole derivatives against Mycobacterium tuberculosis and various bacterial strains, showing promising results compared to standard treatments .
Bekhit et al. (2014)Reported on the synthesis of monoamine oxidase B inhibitors with promising anti-inflammatory effects comparable to indomethacin .

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